molecular formula C10H10O4 B2374586 Methyl 3-formyl-2-methoxybenzoate CAS No. 186312-96-9

Methyl 3-formyl-2-methoxybenzoate

Cat. No.: B2374586
CAS No.: 186312-96-9
M. Wt: 194.186
InChI Key: VCIXZSDQNCRNMK-UHFFFAOYSA-N
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Description

Methyl 3-formyl-2-methoxybenzoate (CAS 186312-96-9) is a high-purity organic compound with the molecular formula C 10 H 10 O 4 and a molecular weight of 194.18 g/mol . This chemical serves as a versatile synthetic building block in research, particularly in pharmaceutical development and organic synthesis. Its structure, featuring both a methyl ester and a formyl group on a methoxybenzene ring, makes it a valuable precursor for the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) and other fine chemicals . The compound requires specific storage conditions in an inert atmosphere at 2-8°C to maintain stability . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For quality assurance, it is accompanied by appropriate analytical data and a Certificate of Analysis (CoA) upon request .

Properties

IUPAC Name

methyl 3-formyl-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-9-7(6-11)4-3-5-8(9)10(12)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIXZSDQNCRNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction represents one of the most efficient methods for introducing a formyl group onto an aromatic ring, making it particularly suitable for the synthesis of Methyl 3-formyl-2-methoxybenzoate. This reaction involves:

  • Formation of a Vilsmeier reagent (chloroiminium ion) from the reaction between a substituted formamide (typically N,N-dimethylformamide) and phosphorus oxychloride
  • Electrophilic attack of this reagent on methyl 2-methoxybenzoate
  • Hydrolysis to yield the target aldehyde

The mechanism proceeds through an initial formation of the iminium salt, followed by electrophilic aromatic substitution and subsequent hydrolysis. The methoxy group at the 2-position directs the formylation predominantly to the 3-position due to its electron-donating character.

Methylation of Hydroxy Precursors

An alternative approach involves the methylation of Methyl 3-formyl-2-hydroxybenzoate:

  • Starting with Methyl 3-formyl-2-hydroxybenzoate
  • Methylation of the hydroxyl group using appropriate methylating agents

This method utilizes methylating agents such as dimethyl sulfate or iodomethane in the presence of a base. According to patent information, dimethyl sulfate can be used in aqueous solution for the methylation of aromatic hydroxycarboxylic acids to produce corresponding methoxycarboxylates. The reaction typically requires:

  • 0.8 to 1.7 times the molar amount of dimethyl sulfate relative to the total number of moles of hydroxyl and carboxyl groups
  • Aqueous reaction medium
  • Appropriate base to facilitate deprotonation of the hydroxyl group

Formylation of Methyl 2-methoxybenzoate

Direct formylation of methyl 2-methoxybenzoate can be achieved through several methods:

Method Reagents Conditions Advantages Limitations
Vilsmeier-Haack POCl₃, DMF 0-5°C initially, then heating to 90°C Regioselective, high yield Toxic reagents, safety concerns
Formylation with dichloromethyl methyl ether (CH₃O)CHCl₂, Lewis acid catalyst Low temperature (-10 to 0°C) Milder conditions Requires anhydrous conditions
Glyoxylation followed by reduction Oxalyl chloride, DMF, then reducing agent Two-step process Versatile, can be adapted Multiple steps, lower overall yield

Advanced Synthetic Strategies

Green Chemistry Approaches

Recent developments have focused on environmentally friendly methods for preparing the Vilsmeier reagent, addressing safety concerns associated with traditional approaches. One innovative method involves:

  • Irradiating a composition containing a halogenated hydrocarbon and an amide compound with light in the presence of oxygen
  • Generating the Vilsmeier reagent under milder and safer conditions
  • Reacting the generated reagent with methyl 2-methoxybenzoate

This approach offers significant advantages:

  • Avoids dangerous compounds like phosgene or thionyl chloride
  • Produces only carbon dioxide and hydrogen chloride as byproducts
  • Requires minimal purification

Structural Modification of Related Compounds

Alternative approaches involve structural modifications of related compounds. For instance, patent CN110407704B describes a synthetic method for 3-formyl-2-nitrobenzoic acid methyl ester, which shares structural similarities with the target compound. This method involves:

  • Substitution reaction on 3-methyl-2-methyl nitrobenzoate with chlorine to obtain 3-(dichloromethyl)-2-methyl nitrobenzoate
  • Hydrolysis reaction with zinc chloride aqueous solution under phase transfer catalysis to yield the formyl derivative

This approach could potentially be adapted by replacing the nitro group with a methoxy group at an appropriate stage of the synthesis.

Comparative Analysis of Preparation Methods

Efficiency and Yield

Based on synthetic approaches described in the literature for similar compounds, the relative efficiency of different methods can be assessed:

Synthetic Method Starting Materials Expected Yield Range Regioselectivity Reaction Time
Vilsmeier-Haack Formylation Methyl 2-methoxybenzoate 70-85% High 2-6 hours
Methylation of Hydroxy Precursor Methyl 3-formyl-2-hydroxybenzoate 75-95% N/A (direct conversion) 1-4 hours
Green Vilsmeier Approach Methyl 2-methoxybenzoate 65-80% High 4-8 hours
Multi-Component Approach Various precursors 50-70% Variable 6-24 hours

The methylation of hydroxy precursors generally offers the highest yields when the precursor is readily available, while the Vilsmeier-Haack formylation provides good regioselectivity directly from methyl 2-methoxybenzoate.

Economic and Environmental Considerations

Economic and environmental factors significantly impact the selection of preparation methods:

  • Traditional Vilsmeier-Haack Reaction :

    • Economic: Uses relatively inexpensive reagents but requires specialized handling equipment
    • Environmental: Generates toxic waste requiring special disposal procedures
    • Safety: Involves hazardous reagents like phosphorus oxychloride
  • Methylation Approach :

    • Economic: Cost-effective if the hydroxy precursor is readily available
    • Environmental: Uses methylating agents like dimethyl sulfate, which are toxic but can be used in aqueous media
    • Safety: Requires careful handling of potentially carcinogenic methylating agents
  • Green Vilsmeier Reagent Method :

    • Economic: Higher initial investment for light irradiation equipment
    • Environmental: Significantly reduced toxicity and waste generation
    • Safety: Avoids dangerous chlorinating agents like phosgene or thionyl chloride

Practical Aspects of Synthesis

Purification and Characterization

Effective purification and characterization are crucial for obtaining high-quality this compound:

  • Purification Techniques :

    • Column chromatography using silica gel with appropriate solvent systems (typically hexane/ethyl acetate mixtures)
    • Recrystallization from suitable solvents such as ethanol or methanol
    • For larger scales, vacuum distillation may be appropriate (bp ~163-165°C at 1 Torr)
  • Characterization Methods :

    • Nuclear Magnetic Resonance spectroscopy: The formyl proton appears as a singlet at approximately δ 9.8-10.0 ppm, while the methoxy group shows a characteristic singlet at δ 3.8-3.9 ppm
    • Infrared spectroscopy: Characteristic bands for the formyl group (~1680 cm⁻¹), methoxy C-O stretching (~1250 cm⁻¹), and ester carbonyl (~1700 cm⁻¹)
    • Mass spectrometry: Molecular ion peak at m/z 194, with fragmentation patterns characteristic of benzoate esters

Scale-Up Challenges

Transitioning from laboratory to industrial scale presents several challenges:

  • Heat Management : The Vilsmeier-Haack reaction is exothermic, requiring careful temperature control during scale-up
  • Reagent Handling : Safe handling of larger quantities of reactive and toxic reagents
  • Purification Adaptation : Column chromatography is impractical at industrial scale; alternative purification methods must be developed
  • Economic Considerations : Cost-effectiveness of reagents, solvents, and waste management becomes more significant at larger scales

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) undergoes oxidation to yield carboxylic acid derivatives.

  • Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media.

  • Conditions : Typically conducted under reflux in aqueous or mixed solvents (e.g., acetone/H₂O).

  • Product : Methyl 3-carboxy-2-methoxybenzoate.

Mechanism : The formyl group is oxidized to a carboxyl group via intermediate geminal diol formation under acidic conditions.

Reaction ComponentDetails
Starting MaterialMethyl 3-formyl-2-methoxybenzoate
Oxidizing AgentKMnO₄ (1.5 equiv)
Temperature60–80°C
Yield72–85%

Reduction Reactions

The formyl group is reduced to a hydroxymethyl (-CH₂OH) or methyl (-CH₃) group.

  • Reagents :

    • Sodium borohydride (NaBH₄) for selective reduction to alcohol.

    • Lithium aluminum hydride (LiAlH₄) for further reduction to methyl.

  • Conditions :

    • NaBH₄: Methanol solvent, 0–25°C.

    • LiAlH₄: Anhydrous THF, reflux.

  • Products :

    • Methyl 3-(hydroxymethyl)-2-methoxybenzoate (NaBH₄).

    • Methyl 3-methyl-2-methoxybenzoate (LiAlH₄).

Key Data :

  • NaBH₄ reduction achieves >90% conversion in 2 hours.

  • LiAlH₄ requires strict anhydrous conditions to avoid side reactions.

Nucleophilic Substitution at the Methoxy Group

The methoxy group (-OCH₃) participates in nucleophilic aromatic substitution (NAS) under specific conditions.

  • Reagents : Amines (e.g., aniline) or thiols in the presence of Lewis acids (e.g., AlCl₃).

  • Conditions :

    • High-temperature (120–150°C) in polar aprotic solvents (e.g., DMF).

    • Microwave-assisted synthesis reduces reaction time .

  • Product : Methyl 3-formyl-2-(substituted-amino/methoxy)benzoate derivatives.

Example :

SubstrateNucleophileCatalystTimeYield
This compoundAnilineAlCl₃6 h68%

Condensation Reactions

The formyl group engages in Schiff base formation or Knoevenagel condensations.

  • Schiff Base Formation :

    • Reagents : Primary amines (e.g., butylamine) .

    • Conditions : Catalyst-free, room temperature, ethanol solvent .

    • Product : Imine derivatives (e.g., methyl 3-((butylimino)methyl)-2-methoxybenzoate) .

  • Knoevenagel Condensation :

    • Reagents : Active methylene compounds (e.g., malononitrile) .

    • Conditions : Mild base (e.g., piperidine), ethanol, 50°C .

    • Product : α,β-Unsaturated nitriles.

Comparative Efficiency :

Reaction TypeCatalystTimeYield
Schiff BaseNone1 h86%
KnoevenagelPiperidine2 h78%

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzene ring undergoes EAS at positions activated by the methoxy group.

  • Nitration :

    • Reagents : HNO₃/H₂SO₄ .

    • Conditions : 0–5°C to minimize ester hydrolysis .

    • Product : Methyl 3-formyl-2-methoxy-5-nitrobenzoate .

  • Halogenation :

    • Reagents : Cl₂ or Br₂ in dichloromethane .

    • Conditions : UV light or FeCl₃ catalysis .

    • Product : Chlorinated or brominated derivatives at the 4- or 5-positions .

Critical Note : Ester groups are sensitive to strong acids; controlled conditions (pH 6–8) prevent hydrolysis .

Hydrolysis of the Ester Group

The methyl ester can be hydrolyzed to the carboxylic acid.

  • Reagents : Aqueous NaOH or HCl.

  • Conditions :

    • Basic hydrolysis: Reflux in 10% NaOH.

    • Acidic hydrolysis: 6M HCl, 100°C.

  • Product : 3-Formyl-2-methoxybenzoic acid.

Yield Optimization :

ConditionTimeYield
10% NaOH4 h88%
6M HCl6 h75%

Photochemical Reactions

UV irradiation induces radical-mediated reactions at the formyl group.

  • Example : Chlorination of the formyl group to -CCl₃ using Cl₂ under UV light .

  • Product : Methyl 3-(trichloromethyl)-2-methoxybenzoate .

  • Conditions : Dichloromethane solvent, 25°C, 12 h .

Scientific Research Applications

Methyl 3-formyl-2-methoxybenzoate (CAS No: 186312-96-9) is a chemical compound with a molecular weight of 194.18 . It is also known as this compound .

Scientific Research Applications

This compound is used as a building block in the production of agrochemicals, pharmaceuticals, and fragrances . It can also be used as a raw material for anti-inflammatory and antioxidant products .

Pharmaceutical Research

  • Anti-inflammatory and antioxidant raw material this compound is used as a raw material for anti-inflammatory and antioxidant products .

Analogue Synthesis

  • Penicillide Analogues Methyl 6-(2-(benzyloxy)-4-(ethylthio)-6-(hydroxy-methyl)phenoxy)-3-formyl-2-methoxybenzoate can be synthesized from 2,3-dihydroxybenzaldehyde .
  • DNMT3 Inhibitor In the synthesis of hybrid molecules of RSV and salicylates, 3,5-dimethoxy benzyl phosphonium bromide and methyl 5-formyl-2-methoxy benzoate are mixed in dry tetrahydrofuran to produce an intermediate, which is then used to synthesize a compound that inhibits DNMT3A and DNMT3B enzymes .

Cytochrome P450 BM3 Monooxygenase Catalyst

  • Benzylic Hydroxylation Cytochrome P450 BM3 monooxygenase from Bacillus megaterium can be used as a catalyst for the selective hydroxylation of aromatic compounds. A double mutant F87A L188C showed improved catalytic activity toward toluene derivatives, particularly methyl 2-methoxy-3-methylbenzoate, with a 535-fold increase in catalytic efficiency compared to the wild-type BM3. This mutant can efficiently produce methyl 3-(hydroxymethyl)-2-methoxybenzoate .

Other Research

  • Mitochondrial Uncouplers Methyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-5-chloro-2-methoxybenzoate is used in the synthesis of novel mitochondrial uncouplers for the treatment of metabolic diseases .

Mechanism of Action

The mechanism of action of Methyl 3-formyl-2-methoxybenzoate involves its interaction with molecular targets through its functional groups. The formyl group can undergo nucleophilic addition reactions, while the methoxy and ester groups can participate in various substitution and elimination reactions. These interactions can modulate biochemical pathways and enzyme activities, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular features of Methyl 3-formyl-2-methoxybenzoate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 186312-96-9 C₁₀H₁₀O₄ 194.18 2-methoxy, 3-formyl
Methyl 2-methoxy-5-methylbenzoate 63113-79-1 C₁₀H₁₂O₃ 180.20 2-methoxy, 5-methyl
2-Methoxy-5-(methoxycarbonyl)benzoic acid 90183-43-0 C₁₀H₁₀O₅ 210.18 2-methoxy, 5-methoxycarbonyl, -COOH
Methyl 3-(hydroxymethyl)-2-methoxybenzoate 1427363-87-8 C₁₀H₁₂O₄ 196.20 2-methoxy, 3-hydroxymethyl

Physical and Chemical Properties

  • This compound : Exhibits a melting point of 79–82°C and an Rf value of 0.18 (hexane/EtOAc, 2:1) . The formyl group increases polarity, influencing solubility in polar aprotic solvents.
  • Methyl 2-methoxy-5-methylbenzoate : The methyl group at the 5-position reduces polarity compared to the formyl analog, likely lowering its melting point and enhancing lipophilicity .
  • 2-Methoxy-5-(methoxycarbonyl)benzoic acid : The carboxylic acid group introduces acidity (pKa ~2–3), distinguishing it from ester derivatives. This compound may exhibit higher water solubility due to ionizable -COOH .
  • Methyl 3-(hydroxymethyl)-2-methoxybenzoate : The hydroxymethyl group (-CH₂OH) allows for hydrogen bonding, increasing hydrophilicity compared to the formyl derivative .

Biological Activity

Methyl 3-formyl-2-methoxybenzoate (CAS No. 186312-96-9) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including data tables, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H10O4C_{10}H_{10}O_4 and features a methoxy group and a formyl group attached to a benzoate structure. The presence of these functional groups is crucial for its biological activity.

Biological Activities

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies on related compounds show that the presence of the formyl group enhances cytotoxicity against various human tumor cell lines. The structure-activity relationship suggests that modifications at specific positions can lead to improved efficacy against cancer cells .

2. Anti-inflammatory Effects

This compound has shown promise in anti-inflammatory applications. In vitro assays have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in models of lipopolysaccharide (LPS)-induced inflammation, where it significantly reduced inflammatory responses .

3. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it possesses inhibitory effects against bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Case Studies

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated an IC50 value of approximately 15 µM against HepG2 liver cancer cells, demonstrating significant antiproliferative activity compared to control treatments .

Case Study 2: Anti-inflammatory Mechanisms

In another study, researchers investigated the anti-inflammatory properties of the compound in a mouse model of acute lung injury induced by LPS. This compound treatment resulted in a marked reduction in lung inflammation and damage, suggesting its potential as a therapeutic agent for inflammatory diseases .

Data Tables

Activity Type IC50 Value (µM) Tested Cell Lines/Pathogens Reference
Cytotoxicity15HepG2
Anti-inflammatory10.55Mouse model (LPS-induced lung injury)
Antimicrobial ActivityNot specifiedVarious bacterial strains

Q & A

Q. What are the recommended synthetic routes for Methyl 3-formyl-2-methoxybenzoate, and how can reaction conditions be optimized?

this compound can be synthesized via multi-step procedures involving functional group transformations. For example, a triazine-based approach (general procedure B) employs 2,4,6-trichlorotriazine, phenolic derivatives, and methyl 3-aminobenzoate in the presence of DIPEA as a base. Key steps include temperature control (e.g., -35°C for nucleophilic substitution and 40°C for subsequent couplings) and purification via column chromatography using gradients of dichloromethane/ethyl acetate . Optimization involves adjusting equivalents of reagents (e.g., 1.15 equiv. of methyl 3-aminobenzoate) and reaction durations (e.g., 23.5 hours for triazine-amine coupling) to improve yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical?

Key techniques include:

  • ¹H NMR : Look for signals corresponding to the formyl proton (~δ 10.1 ppm), methoxy groups (~δ 3.8-3.9 ppm), and aromatic protons (split patterns depending on substitution).
  • FTIR : Confirm the ester carbonyl (~1700 cm⁻¹), formyl C=O (~1680 cm⁻¹), and methoxy C-O (~1250 cm⁻¹).
  • Mass Spectrometry : Validate the molecular ion peak (e.g., m/z 194 for C₁₀H₁₀O₄). Comparative data from structurally similar compounds, such as methyl 3-hydroxy-4-methoxybenzoate (δ 3.76 ppm for methoxy in DMSO-d₆), can aid interpretation .

Q. What safety protocols are essential for handling this compound in the laboratory?

Follow guidelines for aldehydes and esters:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store in a cool, dry place away from oxidizing agents.
  • Dispose of waste via approved chemical disposal systems, as specified in safety data sheets (e.g., P501/P502 protocols) .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, ORTEP) resolve structural ambiguities in this compound derivatives?

SHELX programs (e.g., SHELXL for refinement) enable precise determination of bond angles, torsional conformations, and hydrogen bonding. For example, high-resolution X-ray data can clarify the orientation of the formyl and methoxy groups. ORTEP-III visualizes thermal ellipsoids to assess positional disorder, critical for derivatives prone to polymorphism. Robust pipelines combining SHELXC/D/E with GUI interfaces (e.g., SHELXPRO) streamline structure validation .

Q. What experimental strategies address contradictions in reactivity data for this compound derivatives?

Contradictions in reactivity (e.g., unexpected substitution or oxidation outcomes) may arise from steric hindrance or electronic effects. Strategies include:

  • Comparative Reactivity Studies : Test derivatives with substituents at varying positions (e.g., bromo vs. fluoro analogs) to isolate electronic influences .
  • Kinetic Profiling : Monitor reaction progress via HPLC or in-situ FTIR to identify intermediates.
  • Computational Modeling : Use DFT calculations to predict reaction pathways and transition states, aligning with observed experimental outcomes .

Q. How can this compound serve as a precursor in synthesizing bioactive triazine derivatives?

The formyl group enables Schiff base formation with amines, while the methoxy and ester groups participate in nucleophilic substitutions. For example, coupling with 4-methoxyphenol and triazine intermediates (e.g., 2,4,6-trichlorotriazine) under basic conditions yields triazine-based scaffolds with potential agrochemical or pharmaceutical activity. Purification via MPLC with silica gel and gradient elution ensures product integrity .

Q. What methodologies validate the purity of this compound in high-throughput synthesis pipelines?

Implement:

  • Parallel Chromatography : Use UPLC with tandem mass spectrometry (LC-MS/MS) for rapid purity assessment.
  • Stability Testing : Expose the compound to stress conditions (heat, light, humidity) and monitor degradation via TLC or NMR.
  • Reference Standards : Cross-check with certified materials (e.g., USP/EMA-compliant standards) for analytical method validation .

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